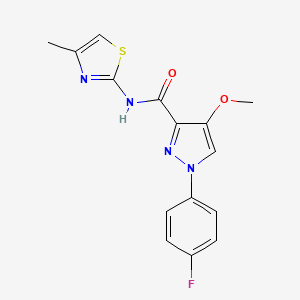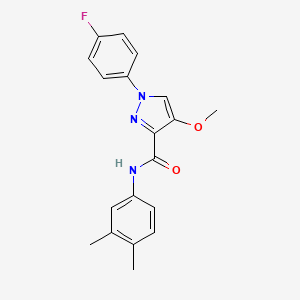
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, commonly referred to as DFP-4MPC, is a pyrazole-based compound that has been studied for its potential applications in scientific research. It has been identified as a potential tool for studying biochemical and physiological processes, as well as for its potential use in lab experiments.
Wirkmechanismus
The mechanism of action of DFP-4MPC is not yet fully understood. However, it is believed to interact with enzymes and other proteins through its pyrazole moiety, which binds to the active sites of the enzymes and proteins. It is also believed to interact with cell membranes, which could explain its effects on cell signaling pathways.
Biochemical and Physiological Effects
DFP-4MPC has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase, and to inhibit the binding of drugs to their target proteins. It has also been found to inhibit the activity of certain cell signaling pathways, such as the MAPK pathway. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-4MPC has a number of advantages for use in lab experiments. It is a simple and straightforward synthesis method, and it is easy to scale up for larger production. It is also a relatively inexpensive compound, making it cost-effective for use in experiments. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and its effects on cell signaling pathways are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for DFP-4MPC. Further research could be done to better understand its mechanism of action and its effects on cell signaling pathways. It could also be studied for its potential use in drug development, as it has been found to inhibit the binding of drugs to their target proteins. In addition, it could be studied for its potential use as an anti-inflammatory or anti-cancer agent. Finally, it could be studied for its potential use in other areas, such as agriculture or food science.
Synthesemethoden
The synthesis of DFP-4MPC involves the condensation of 3,4-dimethylphenyl isocyanate with 4-fluorophenol in the presence of a base, such as pyridine. The reaction yields the desired product, DFP-4MPC, in high yields. This synthesis method is simple and straightforward and can be easily scaled up for larger production.
Wissenschaftliche Forschungsanwendungen
DFP-4MPC has been identified as a potential tool for studying biochemical and physiological processes, as well as for its potential use in lab experiments. It has been used in studies of enzyme inhibition, protein-protein interaction, and receptor binding. It has also been used as a tool to study cell signaling pathways and to investigate the effects of drugs on cells.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-4-7-15(10-13(12)2)21-19(24)18-17(25-3)11-23(22-18)16-8-5-14(20)6-9-16/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWINXJSPCJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)

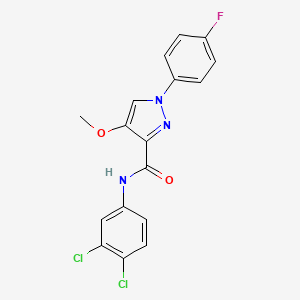

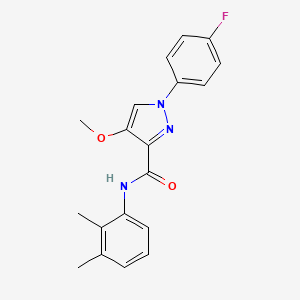

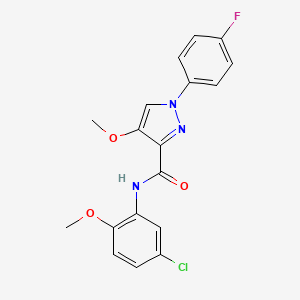

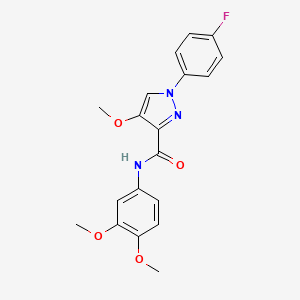
![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529921.png)
